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Introduction
Adamantane-1-carbohydrazide is a unique molecule that marries the rigid, lipophilic

adamantane cage with the versatile carbohydrazide functional group. This structure makes it a

valuable building block in medicinal chemistry and materials science.[1][2] The adamantane

moiety is known to impart favorable pharmacokinetic properties, such as increased metabolic

stability and bioavailability, to drug candidates.[1] The carbohydrazide group, on the other

hand, serves as a versatile linker and a pharmacophore, capable of forming various derivatives

like hydrazones with a wide spectrum of biological activities, including antimicrobial and

anticancer effects.[1][3] A thorough understanding of its spectroscopic properties is paramount

for its identification, characterization, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for adamantane-1-carbohydrazide, offering insights

into the interpretation of its spectra and the experimental protocols for data acquisition.
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The molecular formula for adamantane-1-carbohydrazide is C₁₁H₁₈N₂O, with a molecular

weight of 194.27 g/mol .[4][5] The key structural components to consider in its spectroscopic

analysis are the adamantane cage and the carbohydrazide moiety (-CONHNH₂).
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Caption: Molecular structure of adamantane-1-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For adamantane-1-carbohydrazide, both ¹H and ¹³C NMR provide distinct signals

characteristic of the adamantane cage and the carbohydrazide group.
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The proton NMR spectrum of adamantane-1-carbohydrazide is characterized by signals

arising from the adamantane cage protons and the NH and NH₂ protons of the carbohydrazide

group.

Adamantane Protons: The highly symmetrical nature of the adamantane cage results in

overlapping signals for its protons.[6] Typically, the signals for the adamantane protons

appear in the range of δ 1.6-2.0 ppm.[7] These signals often present as multiplets or broad

singlets due to the complex spin-spin coupling between the numerous cage protons.

Carbohydrazide Protons: The protons of the -CONHNH₂ group are exchangeable and their

chemical shifts can be influenced by solvent, concentration, and temperature.

The NH proton typically appears as a singlet.

The NH₂ protons also often appear as a singlet.

Table 1: Expected ¹H NMR Chemical Shifts for Adamantane-1-carbohydrazide

Proton Type
Expected Chemical Shift
(δ, ppm)

Multiplicity

Adamantane-H 1.6 - 2.0 m, br s

-NH- Variable (often broad) s

-NH₂ Variable (often broad) s

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Adamantane Carbons: Due to its symmetry, unsubstituted adamantane shows two signals in

its ¹³C NMR spectrum.[8] For adamantane-1-carbohydrazide, the substitution at the C-1

position removes some of this symmetry, leading to four distinct signals for the adamantane

cage carbons. The chemical shifts are influenced by their proximity to the electron-

withdrawing carbohydrazide group.[9]
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Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is significantly

deshielded and appears at a much lower field, typically in the range of δ 170-180 ppm.[10]

Table 2: Expected ¹³C NMR Chemical Shifts for Adamantane-1-carbohydrazide

Carbon Type Expected Chemical Shift (δ, ppm)

Adamantane-C (quaternary, C1) ~40

Adamantane-C (methine, CH) ~28

Adamantane-C (methylene, CH₂) ~36-39

Carbonyl-C (C=O) ~176

Experimental Protocol for NMR Spectroscopy
Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion, especially for the complex adamantane proton signals.

Sample Preparation:

Dissolve approximately 5-10 mg of adamantane-1-carbohydrazide in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can help in observing

the exchangeable NH and NH₂ protons.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a

90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be

required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of adamantane-1-carbohydrazide will show characteristic absorption bands for the

N-H, C-H, and C=O bonds.

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the secondary

amide (NH) groups typically appear as two distinct bands in the region of 3200-3400 cm⁻¹.[7]

One paper reports peaks at 3332.47 and 3278.23 cm⁻¹ for the N-H stretch.[7]

C-H Stretching: The C-H stretching vibrations of the adamantane cage are observed in the

region of 2800-3000 cm⁻¹.[7] Specific peaks have been reported at 2912.48, 2894.13, and

2849.49 cm⁻¹.[7]

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl (C=O)

stretching vibration of the amide group is expected around 1613-1670 cm⁻¹.[7][11]

N-H Bending (Amide II): The N-H bending vibration of the amide group typically appears

around 1520-1550 cm⁻¹.[7] A peak has been reported at 1523.69 cm⁻¹.[7]

C-H Bending: The C-H bending vibrations of the adamantane cage are observed at lower

wavenumbers, typically around 1368-1452 cm⁻¹.[7]

Table 3: Key IR Absorption Bands for Adamantane-1-carbohydrazide

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

N-H Stretching 3200 - 3400

C-H (adamantane) Stretching 2800 - 3000

C=O (amide) Stretching (Amide I) 1613 - 1670

N-H (amide) Bending (Amide II) 1520 - 1550

C-H (adamantane) Bending 1368 - 1452

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b096139?utm_src=pdf-body
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.chemicaljournal.org/archives/2024/vol6issue1/PartB/7-1-2-403.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.biosciencejournal.net/archives/2025/vol7issue1/PartB/7-1-26-416.pdf
https://www.benchchem.com/product/b096139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for IR Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

KBr Pellet Method: Mix a small amount of adamantane-1-carbohydrazide with dry

potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the

ATR crystal.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Molecular Ion (M⁺): The molecular ion peak for adamantane-1-carbohydrazide is expected

at a mass-to-charge ratio (m/z) of 194.[5]

Fragmentation Pattern: The fragmentation of 1-substituted adamantanes can follow several

pathways.[12] Common fragmentation patterns for adamantane derivatives involve the loss

of the substituent or fragmentation of the adamantane cage itself.[13]

A prominent peak is often observed at m/z 135, corresponding to the adamantyl cation

([C₁₀H₁₅]⁺), formed by the cleavage of the bond between the adamantane cage and the

carbohydrazide group.

Other fragments may arise from the loss of parts of the carbohydrazide moiety, such as

the loss of NH₂ (m/z 178) or N₂H₃ (m/z 163).
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Further fragmentation of the adamantyl cation can lead to smaller hydrocarbon fragments.

Adamantane-1-carbohydrazide
(m/z 194)

[Adamantyl Cation]
(m/z 135)

- CONHNH₂

[M - NH₂]⁺
(m/z 178)

- NH₂

[M - N₂H₃]⁺
(m/z 163)

- N₂H₃

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry
Instrumentation:

A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Sample Preparation:

EI-MS: Introduce a small amount of the sample into the ion source, either directly via a solid

probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and

thermally stable.

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce

it into the ion source via direct infusion or through a liquid chromatograph (LC).

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization energy

for EI is typically 70 eV.[13]

Conclusion
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The spectroscopic properties of adamantane-1-carbohydrazide are well-defined and provide

a comprehensive picture of its molecular structure. NMR spectroscopy confirms the carbon-

hydrogen framework of the adamantane cage and the carbohydrazide moiety. IR spectroscopy

clearly identifies the key functional groups, while mass spectrometry provides the molecular

weight and characteristic fragmentation patterns. This in-depth understanding is crucial for

researchers in drug discovery and materials science who utilize this versatile molecule in the

synthesis of novel compounds with tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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